![molecular formula C16H21N5O2 B6778822 N-(cyclobutylmethyl)-N-(cyclopropylmethyl)-2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide](/img/structure/B6778822.png)
N-(cyclobutylmethyl)-N-(cyclopropylmethyl)-2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
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Overview
Description
N-(cyclobutylmethyl)-N-(cyclopropylmethyl)-2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazolo[1,5-d][1,2,4]triazin-5-yl core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-N-(cyclopropylmethyl)-2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials
Formation of the Pyrazolo[1,5-d][1,2,4]triazin-5-yl Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Introduction of Cyclobutylmethyl and Cyclopropylmethyl Groups: These groups are introduced through alkylation reactions, where the pyrazolo[1,5-d][1,2,4]triazin-5-yl core is reacted with cyclobutylmethyl and cyclopropylmethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylmethyl)-N-(cyclopropylmethyl)-2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halides, bases, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(cyclobutylmethyl)-N-(cyclopropylmethyl)-2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)-N-(cyclopropylmethyl)-2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(cyclobutylmethyl)-N-(cyclopropylmethyl)-2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide: can be compared with other pyrazolo[1,5-d][1,2,4]triazin-5-yl derivatives, which may have similar structures but different substituents.
Levalbuterol Related Compound D: Another compound with a complex structure used in pharmaceutical applications.
Bromomethyl methyl ether: A compound used in organic synthesis with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of cyclobutylmethyl and cyclopropylmethyl groups attached to the pyrazolo[1,5-d][1,2,4]triazin-5-yl core, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
N-(cyclobutylmethyl)-N-(cyclopropylmethyl)-2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c22-15(19(9-13-4-5-13)8-12-2-1-3-12)10-20-16(23)14-6-7-17-21(14)11-18-20/h6-7,11-13H,1-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZSOGGDPWZVBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN(CC2CC2)C(=O)CN3C(=O)C4=CC=NN4C=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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